molecular formula C4H8CuN2O4 B7770790 Copper glycinate CAS No. 5789-40-2

Copper glycinate

Cat. No.: B7770790
CAS No.: 5789-40-2
M. Wt: 211.66 g/mol
InChI Key: VVYPIVJZLVJPGU-UHFFFAOYSA-L
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Description

Copper glycinate, also known as bis(glycinato)copper(II), is a coordination complex of copper(II) with two equivalents of glycinate. The compound has the chemical formula [Cu(glycinate)₂(H₂O)ₓ], where x can be 0 (anhydrous form) or 1 (monohydrate form). It is typically a light blue, flake-like crystal and has been studied extensively for its various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer : [ \text{Cu(OAc)}_2 + 2 \text{H}_2\text{NCH}_2\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu(H}_2\text{NCH}_2\text{COO})_2(\text{H}_2\text{O})_x] + 2 \text{AcOH} ] where x = 0 or 1.

Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath at 65-70°C for 30 minutes, followed by the addition of ethanol, cooling to crystallize, and centrifuging to obtain the this compound solid .

Industrial Production Methods

Industrial production of this compound often involves similar methods but on a larger scale. The process typically includes precise control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Copper glycinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.

    Reduction: It can be reduced back to copper(I) or elemental copper.

    Substitution: The glycinate ligands can be substituted with other ligands, such as ammonia or other amino acids.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine.

    Substitution: Ligands like ammonia or other amino acids in aqueous or alcoholic solutions.

Major Products

    Oxidation: Copper(III) complexes.

    Reduction: Copper(I) complexes or elemental copper.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Copper glycinate has a wide range of scientific research applications:

Mechanism of Action

Copper glycinate exerts its effects primarily through its ability to bind and interact with various biological molecules. The glycinate ligands form a stable chelate ring with the copper ion, allowing it to participate in redox reactions and interact with proteins and nucleic acids. The complex can intercalate with DNA, affecting its structure and function, and can also bind to proteins, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific coordination with glycine, which provides distinct chemical and biological properties. Its ability to form stable chelate rings and interact with biological molecules makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

copper;2-aminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
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InChI Key

VVYPIVJZLVJPGU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
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Molecular Formula

C4H8CuN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name BIS(GLYCINATO) COPPER(II)
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Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Related CAS

56-40-6 (Parent)
Record name Copper glycinate
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DSSTOX Substance ID

DTXSID40893690
Record name Copper glycinate
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Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Physical Description

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals.
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Boiling Point

Decomposes with gas evolution. (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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CAS No.

13479-54-4, 32817-15-5
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Melting Point

253.4 °F (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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